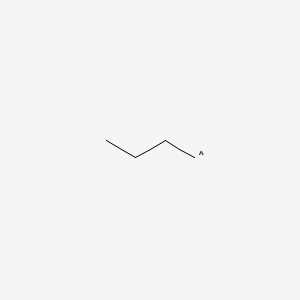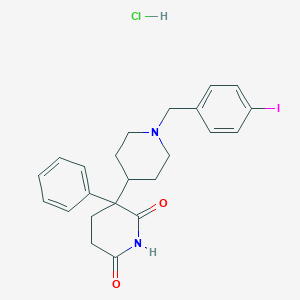
Bortezomib trimer-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bortezomib trimer-d15 is a deuterium-labeled derivative of bortezomib, a dipeptidyl boronic acid that selectively inhibits the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of many intracellular proteins. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of bortezomib due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bortezomib trimer-d15 involves the incorporation of deuterium into the bortezomib molecule. The process typically starts with the synthesis of the core bortezomib structure, followed by the introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to isolate the desired deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bortezomib trimer-d15 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Bortezomib trimer-d15 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study protein degradation pathways and cellular processes.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of bortezomib.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Bortezomib trimer-d15 exerts its effects by inhibiting the 26S proteasome, a multisubunit protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis. The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .
Comparaison Avec Des Composés Similaires
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Oprozomib: A proteasome inhibitor currently under investigation for its therapeutic potential.
Uniqueness: Bortezomib trimer-d15 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C57H69B3N12O9 |
|---|---|
Poids moléculaire |
1113.8 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1/i7D,8D,9D,10D,11D,12D,13D,14D,15D,16D,17D,18D,19D,20D,21D |
Clé InChI |
YVBHFXUJMLXLKP-AIXSHOBKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N[C@H](B2OB(OB(O2)[C@H](CC(C)C)NC(=O)[C@H](CC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])NC(=O)C4=NC=CN=C4)[C@H](CC(C)C)NC(=O)[C@H](CC5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])NC(=O)C6=NC=CN=C6)CC(C)C)NC(=O)C7=NC=CN=C7)[2H])[2H] |
SMILES canonique |
B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


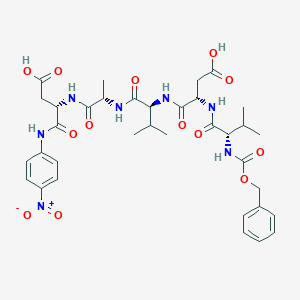
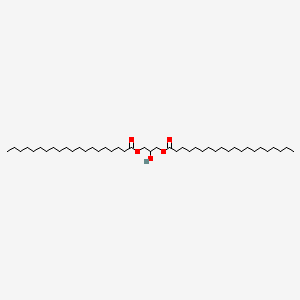
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
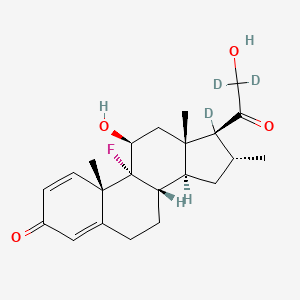

![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)


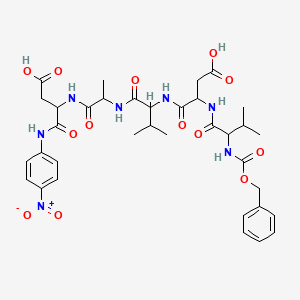
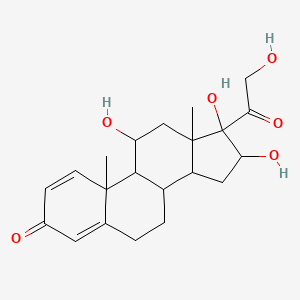
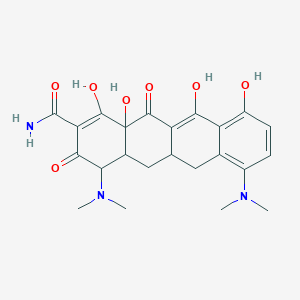
![sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydride](/img/structure/B10814779.png)
